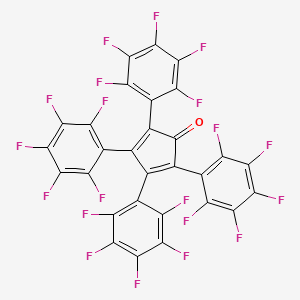
2,3,4,5-Tetrakis(pentafluorophenyl)cyclopenta-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrakis(pentafluorophenyl)cyclopenta-2,4-dien-1-one is a highly fluorinated organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of four pentafluorophenyl groups attached to a cyclopentadienone core, making it a valuable reagent in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrakis(pentafluorophenyl)cyclopenta-2,4-dien-1-one typically involves the reaction of pentafluorophenyl-substituted precursors under controlled conditions. One common method includes the cyclization of pentafluorophenyl-substituted dienes in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetrakis(pentafluorophenyl)cyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield cyclopentadienone derivatives.
Substitution: The pentafluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted cyclopentadienones, quinones, and other derivatives that retain the core structure of the original compound .
Applications De Recherche Scientifique
2,3,4,5-Tetrakis(pentafluorophenyl)cyclopenta-2,4-dien-1-one has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s unique properties make it useful in studying enzyme mechanisms and protein interactions.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which 2,3,4,5-Tetrakis(pentafluorophenyl)cyclopenta-2,4-dien-1-one exerts its effects involves interactions with various molecular targets. The highly electronegative pentafluorophenyl groups can influence the electronic properties of the compound, making it a potent reagent in electrophilic and nucleophilic reactions. The pathways involved often include the formation of reactive intermediates that facilitate the desired chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4,5-Tetrakis(4-tert-butylphenyl)cyclopenta-2,4-dien-1-one
- 2,3,4,5-Tetrakis(trifluoromethyl)cyclopenta-2,4-dien-1-one
- Trityl tetrakis(pentafluorophenyl)borate
Uniqueness
2,3,4,5-Tetrakis(pentafluorophenyl)cyclopenta-2,4-dien-1-one stands out due to its high degree of fluorination, which imparts unique electronic and steric properties. These properties make it particularly valuable in applications requiring high reactivity and selectivity .
Propriétés
Numéro CAS |
15070-92-5 |
|---|---|
Formule moléculaire |
C29F20O |
Poids moléculaire |
744.3 g/mol |
Nom IUPAC |
2,3,4,5-tetrakis(2,3,4,5,6-pentafluorophenyl)cyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C29F20O/c30-9-5(10(31)18(39)25(46)17(9)38)1-2(6-11(32)19(40)26(47)20(41)12(6)33)4(8-15(36)23(44)28(49)24(45)16(8)37)29(50)3(1)7-13(34)21(42)27(48)22(43)14(7)35 |
Clé InChI |
SHTNQHOZUYPPCG-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=O)C(=C1C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F)C5=C(C(=C(C(=C5F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Ethylsulfanyl)ethenyl]benzene](/img/structure/B14715819.png)
![Trimethyl[(2-methylacryloyl)oxy]stannane](/img/structure/B14715823.png)
![2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid](/img/structure/B14715829.png)

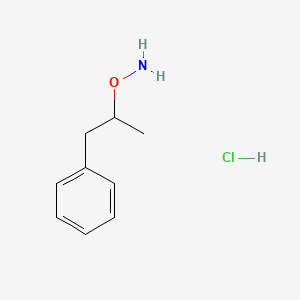
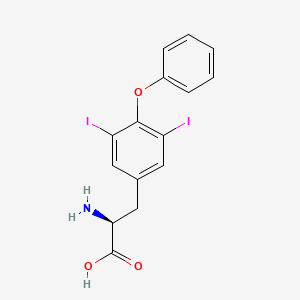

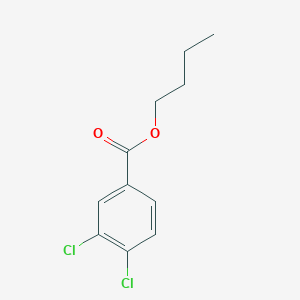
![5-(Methylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14715863.png)
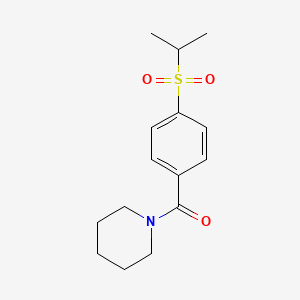
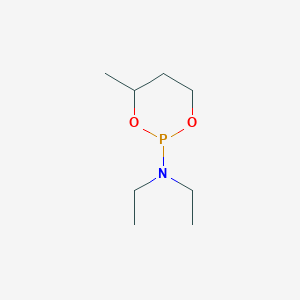
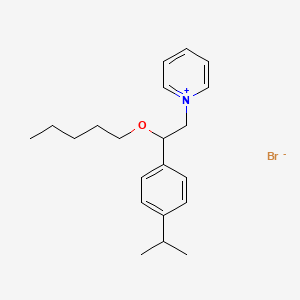
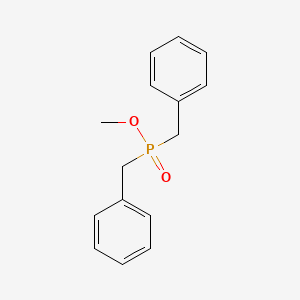
![1-[(E)-Methyldiazenyl]cyclohexyl acetate](/img/structure/B14715893.png)
